Griseophenone C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

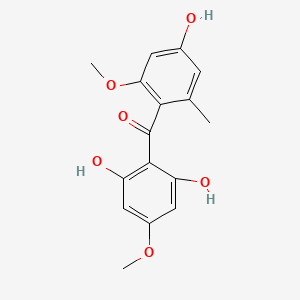

Griseophenone C is a member of benzophenones.

Wissenschaftliche Forschungsanwendungen

Applications in Agriculture

Fungal Inhibition : Griseophenone C has demonstrated antifungal properties that can be utilized in agricultural settings to protect crops from fungal infections. Its effectiveness as a crop protectant is attributed to its ability to inhibit fungal colonization and growth.

| Application | Description |

|---|---|

| Crop Protectant | Prevents fungal infections in crops |

| Antifungal Activity | Inhibits growth of various fungal pathogens |

Medical Applications

This compound's relevance extends into medical research, where it has shown promise in treating various diseases:

Antiviral Properties : Research indicates that this compound may possess antiviral activity against hepatitis C virus by interfering with microtubule dynamics within human cells. This mechanism is crucial as it disrupts the viral replication cycle.

Antitumor Activity : The compound has been studied for its potential antitumor effects. It induces mitotic arrest and apoptosis in cancer cell lines by interacting with tubulin, which is essential for proper cell division.

| Medical Application | Mechanism of Action |

|---|---|

| Antiviral | Interferes with microtubule dynamics to inhibit viral replication |

| Antitumor | Induces mitotic arrest and apoptosis in cancer cells |

Case Studies

-

Antiviral Efficacy Against Hepatitis C :

A study demonstrated that this compound effectively suppressed hepatitis C virus replication in vitro. The compound was shown to arrest the cell cycle at the G2/M phase, leading to reduced viral load in treated hepatoma cell lines . -

Antitumor Activity :

In a series of experiments involving various cancer cell lines, this compound was found to induce apoptosis through the disruption of microtubule dynamics. Cells treated with this compound exhibited increased levels of p53 protein, indicating the activation of apoptotic pathways . -

Agricultural Applications :

Field trials have indicated that formulations containing this compound can significantly reduce fungal infections in crops such as wheat and corn. The compound's ability to inhibit fungal growth contributes to higher yields and healthier plants .

Analyse Chemischer Reaktionen

Enzymatic Chlorination by GsfI

Griseophenone C undergoes regioselective chlorination catalyzed by the flavin-dependent halogenase GsfI. This reaction introduces chlorine atoms at specific positions on the aromatic ring, forming monochlorinated (griseophenone B) and dichlorinated (griseophenone G) derivatives.

Key details :

-

Products :

-

Cofactors : Requires reduced flavin (generated by NADPH-dependent flavin reductase SsuE) .

-

Conversion : ~50% substrate-to-product conversion observed in vitro .

Mechanistic insight :

The reaction proceeds via electrophilic chlorination, with GsfI directing chlorine to the C7 position of this compound. NMR analysis confirmed symmetry changes in intermediates, supporting C7 as the initial chlorination site .

Accumulation in Pathway Disruption Studies

Gene knockout experiments in Penicillium aethiopicum reveal this compound’s role as a pathway checkpoint:

These findings highlight this compound’s position upstream of grisan-ring formation and downstream of methylation steps .

Role in Oxidative Coupling

While this compound itself does not undergo direct oxidative coupling, its chlorinated derivative (griseophenone B) is transformed into the grisan core by cytochrome P450 GsfF. This reaction involves:

-

Mechanism : Radical coupling or arene oxide intermediate formation, followed by rearomatization .

-

Product : Desmethyl-dehydrogriseofulvin A (m/z = 337 [M+H]+) .

Kinetic isotope effect (KIE) :

Studies on GsfF-catalyzed reactions showed a KIE of 1.9±0.29 in D2O, suggesting hydrogen abstraction is rate-limiting in analogous oxidative steps .

Biosynthetic Context

This compound is synthesized via methylation of a benzophenone precursor by O-methyltransferases GsfB and GsfC. Its subsequent reactions are tightly regulated:

Pathway sequence :

-

Methylation : GsfB and GsfC methylate hydroxyl groups on benzophenone 5a .

-

Chlorination : GsfI introduces chlorine(s) to this compound .

-

Oxidative coupling : GsfF mediates grisan-ring formation from chlorinated derivatives .

Structural and Analytical Data

| Property | This compound | Griseophenone B |

|---|---|---|

| Molecular formula | C16H14O5 | C16H13ClO5 |

| Observed *m/z * | 305 [M+H]+ | 339 [M+H]+ |

| Chlorination sites | – | C7 (mono), C7/C4 (di) |

Data derived from LC-MS and NMR analyses .

This compound’s chemical reactivity is pivotal in griseofulvin biosynthesis, with chlorination and subsequent oxidative coupling serving as key transformations. These reactions are enzymatically controlled, ensuring regioselectivity and pathway efficiency.

Eigenschaften

Molekularformel |

C16H16O6 |

|---|---|

Molekulargewicht |

304.29 g/mol |

IUPAC-Name |

(2,6-dihydroxy-4-methoxyphenyl)-(4-hydroxy-2-methoxy-6-methylphenyl)methanone |

InChI |

InChI=1S/C16H16O6/c1-8-4-9(17)5-13(22-3)14(8)16(20)15-11(18)6-10(21-2)7-12(15)19/h4-7,17-19H,1-3H3 |

InChI-Schlüssel |

XZDCIORWACLZKX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1C(=O)C2=C(C=C(C=C2O)OC)O)OC)O |

Kanonische SMILES |

CC1=CC(=CC(=C1C(=O)C2=C(C=C(C=C2O)OC)O)OC)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.